1-Decen-3-one

Description

Nomenclature and Structural Classification within Enone Chemistry

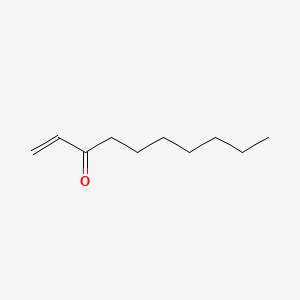

1-Decen-3-one is an organic compound with the molecular formula CHO. naturalproducts.netnih.gov Its systematic IUPAC name is dec-1-en-3-one. nih.gov Other identifiers for this compound include the CAS number 56606-79-2 and PubChem CID 171530. nih.govchemeo.com

Structurally, this compound is classified as an enone. nih.govwikipedia.org Enones are a class of organic compounds characterized by a conjugated system comprising both an alkene (carbon-carbon double bond) and a ketone (carbonyl group). wikipedia.orgscribd.comfiveable.me In an α,β-unsaturated enone, such as this compound, the alkene is directly conjugated to the carbonyl group of the ketone. wikipedia.org This conjugation results in a delocalized π-electron system, which influences the compound's chemical reactivity and physical properties. fiveable.me

The structure of this compound can be represented by the SMILES string C=CC(=O)CCCCCCC, and its InChIKey is XTDXBZMKUMZNMH-UHFFFAOYSA-N. nih.govchemeo.comchemsynthesis.com

Table 1: Key Identifiers of this compound

| Property | Value | Source |

| IUPAC Name | dec-1-en-3-one | nih.gov |

| Molecular Formula | CHO | naturalproducts.netnih.gov |

| CAS Number | 56606-79-2 | nih.govchemeo.com |

| PubChem CID | 171530 | nih.gov |

| SMILES | C=CC(=O)CCCCCCC | nih.govchemeo.com |

| InChIKey | XTDXBZMKUMZNMH-UHFFFAOYSA-N | nih.govchemeo.com |

Research Trajectories and Interdisciplinary Significance of this compound

Research into this compound spans various trajectories, highlighting its interdisciplinary significance. It has been identified as a naturally occurring compound in plants such as Houttuynia cordata and Acacia howittii. naturalproducts.netnih.gov This natural presence underscores its relevance in natural product chemistry and investigations into plant metabolites.

In synthetic organic chemistry, this compound can be synthesized from its corresponding alcohol (1-decen-3-ol) through oxidation reactions, for instance, with pyridinium (B92312) chlorochromate. researchgate.net This synthetic accessibility makes it a valuable target molecule for studies in flavor and fragrance chemistry.

This compound is recognized for its characteristic odor profile, described as fruity, floral, and slightly sweet. ontosight.ai Due to these sensory attributes, it finds application as a synthetic fragrance chemical in various personal care and household products, where it is typically used in small quantities because of its potent and lasting aroma. ontosight.ai

The physical and chemical properties of this compound are crucial to understanding its behavior and applications. It is a colorless to pale yellow liquid with a molecular weight of 154.25 g/mol . chemeo.comontosight.ai Its boiling point is reported to be between 208-210°C, and it has a density ranging from 0.85-0.87 g/cm³. ontosight.ai The compound exhibits solubility in organic solvents like ethanol (B145695) and diethyl ether but is insoluble in water. ontosight.ai These properties, including its lipophilicity (XLogP3 of 3.7 nih.gov and logP of 3.102 chemeo.com), influence its distribution and interaction within various matrices, contributing to its utility in fragrance formulations.

Table 2: Selected Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 154.25 | g/mol | nih.govontosight.ai |

| Boiling Point | 208-210 (or 205.6) | °C (K) | chemeo.comontosight.ai |

| Density | 0.85-0.87 | g/cm³ | ontosight.ai |

| XLogP3 | 3.7 | - | nih.gov |

| LogP (Octanol/Water) | 3.102 | - | chemeo.com |

| Hydrogen Bond Acceptor Count | 1 | - | naturalproducts.netnih.gov |

| Hydrogen Bond Donor Count | 0 | - | naturalproducts.netnih.gov |

| Water Solubility (log10WS) | -3.14 | mol/L | chemeo.com |

The study of this compound, therefore, contributes to a broader understanding of enone chemistry, natural product composition, and the development of synthetic compounds for industrial applications, particularly in the fragrance sector.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56606-79-2 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

dec-1-en-3-one |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h4H,2-3,5-9H2,1H3 |

InChI Key |

XTDXBZMKUMZNMH-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)C=C |

Canonical SMILES |

CCCCCCCC(=O)C=C |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of 1 Decen 3 One

Identification and Quantification in Plant Metabolomes

The presence of 1-Decen-3-one has been notably documented in the metabolome of Houttuynia cordata, a flowering plant native to Southeast Asia. mdpi.combrandeis.edunih.govwho.intresearchgate.net Commonly known as fish mint, this plant is recognized for its characteristic fishy aroma, to which this compound and other volatile compounds contribute.

Studies utilizing gas chromatography-mass spectrometry (GC-MS) have been instrumental in identifying and quantifying the volatile constituents of Houttuynia cordata. While a comprehensive quantitative analysis of this compound across a wide array of plant species is not yet extensively documented, research on Houttuynia cordata provides valuable insights into its distribution within a single plant species.

Analysis of different parts of the Houttuynia cordata plant has revealed variations in the concentration of its volatile compounds. While specific quantitative data for this compound is often part of a broader analysis of the plant's essential oil, the relative abundance of various compounds highlights the differential distribution of metabolites within the plant's tissues. For instance, studies have shown that the rhizomes of Houttuynia cordata may contain different concentrations of certain volatile compounds compared to the leaves, suggesting a tissue-specific regulation of their biosynthesis and storage. mdpi.com

**Table 1: Selected Volatile Compounds Identified in *Houttuynia cordata***

| Compound | Plant Part | Reference |

|---|---|---|

| This compound | General | nih.gov |

| β-Myrcene | Leaves, Stems, Rhizomes | mdpi.com |

| 2-Undecanone | Rhizomes | mdpi.com |

| Decanal | General | who.int |

| Limonene | General | mdpi.com |

Presence in Fungal Systems and Mycometabolites

The fungal kingdom is a prolific producer of a diverse array of volatile organic compounds (VOCs), which play crucial roles in fungal development, communication, and interactions with other organisms. While the volatilomes of many fungal species have been extensively studied, the specific identification of this compound is an area of ongoing research.

However, its presence has been detected in the products of fungal activity. For example, a study on the flavor compounds of Huaniu apple cider identified this compound in samples that underwent co-fermentation with Torulaspora delbrueckii and Saccharomyces cerevisiae. This finding suggests that certain yeast species, under specific fermentation conditions, can produce this ketone.

The production of ketones, including unsaturated forms like this compound, is a known aspect of fungal metabolism. Fungi such as those from the Penicillium and Aspergillus genera are well-documented producers of a wide range of VOCs, including various ketones. researchgate.netannualreviews.orgmdpi.com These compounds contribute to the characteristic aromas associated with molds and are involved in complex ecological interactions. While direct and widespread quantification of this compound in a multitude of fungal species is not yet available, the existing evidence points towards its inclusion in the diverse chemical vocabulary of fungi.

Detection in Microbial Volatilomes

The collection of volatile organic compounds produced by a microorganism is known as its volatilome. These volatilomes are incredibly diverse and can be unique to specific species or even strains. The detection of this compound in microbial systems extends beyond fungi to the broader microbial world, including bacteria.

While comprehensive screenings for this compound across a vast range of bacterial species are limited, the analytical techniques used to study microbial volatilomes, such as GC-MS, are capable of its detection. The production of various ketones by bacteria is well-established, and these compounds are known to play roles in microbial communication and defense mechanisms.

The study of bacterial volatilomes is a rapidly advancing field, with researchers continuously identifying new compounds and elucidating their ecological functions. The presence of this compound in these complex mixtures of microbial VOCs highlights the intricate chemical communication networks that exist in microbial communities.

Variations in Abundance Across Diverse Biological Matrices

The abundance of this compound can vary significantly depending on the biological matrix in which it is found. As observed in Houttuynia cordata, the concentration of this compound can differ between various plant tissues, such as leaves and rhizomes. mdpi.com This differential distribution is likely influenced by the specific physiological roles of these tissues and the regulation of metabolic pathways.

In the context of fungal and microbial systems, the production of this compound is highly dependent on the species or strain, as well as the environmental conditions. Factors such as the growth substrate, temperature, pH, and the presence of other microorganisms can all influence the metabolic output and, consequently, the abundance of specific volatile compounds.

For instance, the detection of this compound in fermented apple cider is a direct result of the metabolic activity of the specific yeast strains used in the fermentation process. The concentration of this compound in the final product will be influenced by the initial composition of the apple juice, the fermentation parameters, and the interaction between the different yeast species.

Table 2: Documented Natural Sources of this compound

| Biological Source | Specific Matrix | Reference |

|---|---|---|

| Houttuynia cordata | Plant | nih.gov |

| Fermented Apple Cider | Fungal/Microbial Product |

Biosynthetic Pathways and Enzymatic Mechanisms of 1 Decen 3 One Formation

Precursor Identification and Metabolic Flux Analysis (e.g., Fatty Acid Derivatives)

The biosynthesis of 1-decen-3-one begins with the availability of specific polyunsaturated fatty acid (PUFA) precursors. While the direct precursors for this compound are not as extensively studied as those for C6 and C9 volatiles, the mechanism can be inferred from the established lipoxygenase pathway. ebrary.netmdpi.com This pathway utilizes C18 fatty acids like linoleic acid and α-linolenic acid to produce shorter-chain aldehydes and alcohols. ebrary.netmdpi.com

The formation of a C10 compound such as this compound necessitates the cleavage of a fatty acid hydroperoxide. This process is initiated by the release of PUFAs from membrane lipids by phospholipases or galactolipases. mdpi.com Following this, a lipoxygenase enzyme oxygenates the fatty acid chain, creating a hydroperoxide intermediate. The specific C10 structure of this compound suggests that it likely originates from a C18 fatty acid, such as linolenic acid, that has been oxygenated at the C-10 position. Subsequent cleavage of this hydroperoxide would yield the C10 volatile.

Table 1: Potential Fatty Acid Precursors and Intermediates for this compound Biosynthesis

| Precursor Fatty Acid | Enzyme Action | Hydroperoxide Intermediate | Cleavage Product |

|---|---|---|---|

| Linolenic Acid (C18:3) | Lipoxygenase (LOX) | 10-Hydroperoxy-octadecatrienoic acid (10-HPOT) | This compound |

Metabolic Flux Analysis (MFA) is a powerful experimental technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.orgcreative-proteomics.com By using isotopically labeled substrates, such as ¹³C-labeled fatty acids, researchers can trace the path of atoms through the metabolic network. vanderbilt.edu This allows for the precise determination of how much of a given precursor is channeled into a specific product versus competing pathways. wikipedia.orgvanderbilt.edu

In the context of this compound biosynthesis, MFA could be employed to:

Quantify the flux of various fatty acid precursors (e.g., linoleic vs. α-linolenic acid) toward the formation of C10 volatiles.

Determine bottlenecks in the pathway by identifying enzymes with low turnover rates that may limit production. creative-proteomics.com

Elucidate the competition between the hydroperoxide lyase branch (leading to volatiles) and other branches of the oxylipin pathway, such as the allene oxide synthase branch that produces jasmonates. annualreviews.orgebrary.net

By feeding a cell culture a ¹³C-labeled fatty acid and measuring the isotopic enrichment in this compound and other metabolites via mass spectrometry, a detailed map of the metabolic flow can be constructed, providing critical insights into the regulation and efficiency of its production. vanderbilt.edu

Characterization of Key Enzymes Involved (e.g., Dioxygenases, Hydroperoxide Lyases, Oxidoreductases)

The conversion of fatty acid precursors into this compound is catalyzed by a sequence of specific enzymes. The primary enzyme classes involved are dioxygenases (specifically lipoxygenases) and hydroperoxide lyases. mdpi.comwikipedia.org

Dioxygenases (Lipoxygenases, LOX): Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs. mdpi.comnih.gov The reaction proceeds via the abstraction of a hydrogen atom from a doubly allylic methylene group, forming a pentadienyl radical, followed by the insertion of oxygen. The regioselectivity of LOX enzymes is crucial, as it determines the position of the resulting hydroperoxide group on the fatty acid chain. mdpi.com For example, 9-LOX and 13-LOX introduce oxygen at the 9th and 13th carbon of a C18 fatty acid, respectively, leading to the formation of C9 and C6 volatiles. annualreviews.orgmdpi.com The formation of a C10 volatile like this compound would require a LOX with the appropriate positional specificity to generate a hydroperoxide that can be cleaved accordingly.

Hydroperoxide Lyases (HPL): These enzymes catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group. wikipedia.org HPLs belong to the cytochrome P450 superfamily, specifically the CYP74 family. wikipedia.orguu.nl The enzyme catalyzes the homolytic isomerization of the fatty acid hydroperoxide into a hemiacetal, which then fragments. wikipedia.org This cleavage results in the formation of a short-chain volatile compound (an aldehyde or ketone) and a corresponding ω-oxo-acid. uu.nl The specificity of the HPL for either a 9-hydroperoxide or a 13-hydroperoxide dictates the chain length of the volatile product. mdpi.comnih.gov An HPL capable of cleaving a 10-hydroperoxy fatty acid would be responsible for generating this compound.

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Enzyme Class | EC Number | Substrate | Product |

|---|---|---|---|---|

| Lipoxygenase (LOX) | Dioxygenase | 1.13.11.- | Polyunsaturated Fatty Acid (e.g., Linolenic Acid) | Fatty Acid Hydroperoxide (e.g., 10-HPOT) |

| Hydroperoxide Lyase (HPL) | C-C Lyase (Cytochrome P450) | 4.1.2.- | Fatty Acid Hydroperoxide (e.g., 10-HPOT) | This compound + ω-oxo-acid |

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The production of this compound is tightly controlled through the regulation of its biosynthetic enzymes at both the transcriptional and post-translational levels.

Transcriptional Regulation: The expression of genes encoding lipoxygenases and hydroperoxide lyases is often inducible and tissue-specific. Studies on the human 5-lipoxygenase (5-LO) gene, a key enzyme in leukotriene production, have revealed detailed regulatory mechanisms. The promoter region of the 5-LO gene contains binding sites for transcription factors like Sp-1 and Egr-1, which positively regulate gene transcription. karger.comkarger.com Naturally occurring mutations that alter the number of these binding sites can significantly modify the rate of gene transcription. karger.comnih.gov The expression of 5-LO mRNA is also upregulated in response to various cellular stimuli, including differentiation and activation signals. karger.com Similarly, in plants, the expression of HPL genes is known to be rapidly induced by wounding, and lipoxygenase expression can be triggered by treatment with jasmonates, suggesting a role in defense and stress signaling. nih.govnih.gov

Post-Translational Regulation: After the enzyme's polypeptide chain is synthesized, its activity can be further modulated by post-translational modifications (PTMs). These modifications can alter enzyme stability, localization, or catalytic efficiency.

Pro-enzyme Activation: Some HPLs are synthesized as inactive pro-enzymes that possess an N-terminal extension. This sequence can reduce enzyme activity, and it is hypothesized that proteolytic cleavage of this extension is required for full activation. uu.nl This allows for the rapid activation of the enzyme in response to stimuli like tissue damage. uu.nl

Redox Modifications: The activity of enzymes can be controlled by redox-mediated PTMs, such as the oxidation or glutathionylation of key cysteine residues, particularly within the catalytic site. nih.gov

Phosphorylation: While not specifically detailed for HPL, phosphorylation is a common PTM that regulates the activity of many enzymes involved in signaling pathways.

Cofactor Availability: HPLs are heme-containing proteins belonging to the cytochrome P450 family. mdpi.com Their activity is therefore dependent on the cellular availability of the heme-b prosthetic group, and the efficiency of its incorporation into the enzyme. mdpi.com

Cellular Localization and Compartmentalization of this compound Biogenesis

The biosynthesis of this compound is a spatially organized process, with different steps occurring in specific subcellular compartments. This compartmentalization is essential for regulating pathway flux and preventing unwanted side reactions.

The initial precursors, fatty acids, are activated to acyl-CoA esters by acyl-CoA synthetases. These activating enzymes are located in various cellular compartments, including the endoplasmic reticulum (ER), the outer mitochondrial membrane, and peroxisomes. nih.govresearchgate.net This localization helps to channel the activated fatty acids into different metabolic fates, such as β-oxidation for energy or incorporation into complex lipids. researchgate.netyoutube.com

The core enzymes of the lipoxygenase pathway exhibit dynamic localization.

Cytosol and Membranes: In many cell types, lipoxygenase enzymes are found primarily in the cytosol in their inactive state. nih.govgpnotebook.com Upon cellular activation, a critical regulatory step is the translocation of LOX to a membrane. In mammalian cells, 5-LO moves from the cytoplasm and/or nucleus to the nuclear envelope, which is a major site of synthesis for its products. atsjournals.orgatsjournals.org This co-localization with other pathway components, such as the 5-lipoxygenase-activating protein (FLAP), facilitates the efficient transfer of the fatty acid substrate to the enzyme. atsjournals.org

Organelle-Specific Localization: In plants, different steps of the oxylipin pathway are compartmentalized between the chloroplasts and peroxisomes. HPL activity has been found to be particularly high in chloroplasts, suggesting this is a key site for volatile biosynthesis. nih.gov The initial lipoxygenase step can also occur in the chloroplast, where the fatty acid substrates are released from galactolipids in the chloroplast membranes.

This strategic compartmentalization ensures that the reactive hydroperoxide intermediates are generated in close proximity to the HPL enzymes that will cleave them, allowing for efficient and controlled production of volatile compounds like this compound.

Chemical Synthesis Methodologies for 1 Decen 3 One and Analogous Enones

Development of Selective Organic Synthesis Routes

Selective organic synthesis routes for α,β-unsaturated ketones are crucial for obtaining the desired product with high purity and yield, minimizing unwanted byproducts. Common approaches include condensation reactions and transition-metal-catalyzed couplings.

One established method for synthesizing α,β-unsaturated ketones is the reaction of an aldehyde with an amine-reagent, such as pyrrolidine, piperidine, or morpholine, followed by the addition of a ketone and trifluoroacetic acid at low temperatures (0-10 °C). This process is advantageous as it can proceed without the need for molecular sieves. 16streets.com

Another highly selective route involves the palladium(II)-catalyzed intermolecular oxidative coupling of alkynamides and terminal alkenes. This method provides efficient access to acyclic α,β-unsaturated ketones under mild conditions. For long-chain unactivated alkenes, which are relevant to the synthesis of 1-Decen-3-one, this reaction has demonstrated high stereoselectivity, achieving greater than 99:1 E/Z stereoselectivity, and good regioselectivity, typically greater than 5:1. The proposed mechanism involves a cyclic oxypalladation intermediate, followed by hydration and a Heck-type process.

Aldol condensation is also a widely used classical method for the formation of α,β-unsaturated ketones. This reaction involves the condensation of an aldehyde and a ketone, which can be tailored for specific enone structures.

Chemoenzymatic and Biocatalytic Approaches for Targeted Production

Chemoenzymatic synthesis and biocatalysis leverage the high specificity and efficiency of enzymes to perform chemical transformations, often under mild and environmentally friendly conditions. Enzymes can exhibit excellent chemo-, regio-, and stereoselectivity, making them attractive tools in organic synthesis.

While direct, detailed reports on the chemoenzymatic or biocatalytic production of this compound are not extensively documented, insights can be drawn from the biosynthesis of analogous enones and related compounds. For instance, the biosynthesis of 1-octen-3-ol (B46169), a compound structurally similar to this compound, involves the formation of 1-octen-3-one (B146737) as an intermediate. In this natural pathway, linoleic acid undergoes peroxidation catalyzed by a lipoxygenase, followed by the cleavage of the resulting hydroperoxide (e.g., 13-hydroperoxide) with a hydroperoxide lyase to yield 1-octen-3-one and 10-oxodecanoic acid. Subsequently, 1-octen-3-one is reduced by an oxidoreductase to 1-octen-3-ol. This pathway highlights the enzymatic capability to produce α,β-unsaturated ketones from fatty acid precursors.

The principles of biocatalysis, including the use of isolated enzymes or whole-cell systems, are increasingly applied for the production of fine chemicals due to their sustainability and high catalytic precision. The development of modified or non-natural enzymes through biotechnology, such as directed evolution, further expands the scope of transformations that can be achieved, including those difficult or impossible with classical synthetic methods.

Enantioselective Synthesis and Chiral Resolution Techniques

This compound (dec-1-en-3-one) itself does not possess a chiral center due to the presence of a double bond at C1 and a carbonyl group at C3, making it an achiral molecule. However, enantioselective synthesis and chiral resolution techniques are critical for producing single stereoisomers of chiral analogous enones or their precursors, which are often vital in fields like pharmaceuticals.

Enantioselective synthesis, also known as asymmetric synthesis, is a chemical reaction or sequence that forms new elements of chirality in a substrate molecule, producing stereoisomeric products in unequal amounts, favoring one specific enantiomer or diastereomer. Biocatalysis is a powerful method in this regard, frequently achieving excellent enantioselectivities.

One prominent technique for obtaining enantiomerically pure compounds is dynamic kinetic resolution (DKR), which can convert a racemic mixture almost entirely into a single enantiopure compound by allowing the interconversion of enantiomers during the reaction, while a catalyst selectively favors the formation of one.

For analogous chiral compounds, enzyme-catalyzed kinetic resolution (EKR) has been successfully applied. For example, the resolution of racemic 1-octen-3-ol, a chiral alcohol structurally related to this compound, has been achieved using immobilized lipase (B570770) B of Candida antarctica (Novozym 435). In this process, racemic 1-octen-3-ol was reacted with vinyl acetate (B1210297) in the presence of the lipase, leading to the enantioselective transesterification of one enantiomer. This method yielded enantiomerically enriched (S)-alcohols and the corresponding (R)-acetates with high enantiomeric excess (ee), often exceeding 99%. While this example pertains to an alcohol, it illustrates the applicability of biocatalytic kinetic resolution for related long-chain unsaturated compounds, which could serve as precursors to chiral enones or be derived from them.

Data Tables

Table 1: Selectivity of Pd(II)-Catalyzed Oxidative Coupling for α,β-Unsaturated Ketones

| Substrate Type | Stereoselectivity (E/Z) | Regioselectivity (for long-chain alkenes) |

| Long-chain unactivated alkenes | > 99:1 | > 5:1 |

| Styrenes | > 99:1 | > 20:1 |

Table 2: Enzyme-Catalyzed Kinetic Resolution of Racemic 1-Octen-3-ol

| Biocatalyst | Substrate (racemic 1-octen-3-ol) | Acyl Donor | Enantiomeric Excess (ee) of products |

| Candida antarctica lipase B (Novozym 435) | 30 g (233.97 mmol) | Vinyl acetate | > 99% (for (S)-alcohol and (R)-acetate) |

Advanced Analytical Strategies for the Detection and Quantification of 1 Decen 3 One

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) Protocols

Gas chromatography combined with mass spectrometry is the cornerstone for analyzing volatile compounds like 1-decen-3-one. GC provides the necessary separation from other volatile components in a sample, while MS offers definitive identification and quantification.

GC-MS Protocols: A typical GC-MS protocol involves injecting a prepared sample extract into the GC system. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluting this compound molecule into a predictable pattern of ions, known as a mass spectrum, which serves as a chemical fingerprint for identification. nist.gov For quantification, selected ion monitoring (SIM) mode can be employed to enhance sensitivity by focusing only on specific mass-to-charge ratio (m/z) ions characteristic of this compound. researchgate.net

GC-MS/MS for Enhanced Selectivity: In complex samples where co-eluting compounds might interfere with detection, tandem mass spectrometry (GC-MS/MS) offers a higher degree of selectivity and sensitivity. nih.gov This technique uses a triple quadrupole mass spectrometer, which allows for the selection of a specific precursor ion of this compound after it exits the GC column. srce.hr This precursor ion is then fragmented in a collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, allowing for lower detection limits. srce.hrresearchgate.net For instance, a validated GC-MS/MS method for similar volatile ketones in wine demonstrated detection limits at the nanogram-per-liter level, showcasing the power of this technique for trace analysis. researchgate.net

The table below outlines typical parameters for a GC-MS/MS method adaptable for this compound analysis.

| Parameter | Typical Setting |

|---|---|

| GC System | |

| Injection Mode | Splitless or Split (e.g., 50:1) |

| Inlet Temperature | 250 °C |

| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | Initial 70 °C (hold 3 min), ramp 5 °C/min to 100 °C, ramp 120 °C/min to 246 °C (hold 3 min) srce.hr |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| MS System (Triple Quadrupole) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| MS Transfer Line | 280 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | To be determined from this compound mass spectrum (e.g., molecular ion m/z 154) |

| Product Ions (Q3) | To be determined from fragmentation pattern (e.g., m/z 77, 79, 94 for similar derivatized ketones) researchgate.net |

Optimization of Sample Preparation and Extraction Methods (e.g., Solid Phase Extraction, Solid Phase Microextraction)

Effective sample preparation is critical to isolate this compound from the sample matrix, concentrate it, and remove interfering substances before GC-MS analysis. diva-portal.org

Solid Phase Extraction (SPE): SPE is a robust technique used for cleaning up liquid samples. sigmaaldrich.com The process involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. uoa.gr For a moderately polar compound like this compound, a polymeric sorbent such as polystyrene-divinylbenzene (PS-DVB) can be effective. mdpi.com

An optimized SPE method involves several key steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by water or a buffer to prepare it for sample loading.

Sample Loading: The sample is passed through the cartridge, where this compound is adsorbed onto the sorbent.

Washing: Interfering compounds are washed away with a weak solvent that does not elute the target analyte. For example, a methanol-water solution can remove highly polar interferences. researchgate.net

Elution: this compound is desorbed from the sorbent using a small volume of a strong organic solvent, such as pentane (B18724) or dichloromethane, which is then collected for analysis. researchgate.net

In some protocols, derivatization can be performed directly on the SPE cartridge to improve the chromatographic properties and detection sensitivity of the ketone. researchgate.net

Solid Phase Microextraction (SPME): SPME is a solvent-free, rapid, and sensitive extraction technique ideal for volatile compounds. purdue.edu It uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace above a liquid sample or directly immersed in it. researchgate.net Volatile analytes, including this compound, partition onto the fiber coating. The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the column. nih.gov

Optimization of SPME involves selecting the appropriate fiber coating and adjusting extraction conditions.

Fiber Selection: For a compound like this compound, a fiber with mixed polarity, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is often a suitable choice. researchgate.net

Extraction Parameters: Factors such as extraction time, temperature, sample volume, and the addition of salt (salting out) must be optimized to maximize the amount of analyte adsorbed onto the fiber. researchgate.net

| Method | Parameter | Example Condition |

|---|---|---|

| Solid Phase Extraction (SPE) | Sorbent | LiChrolut-EN (Polystyrene-divinylbenzene based) researchgate.net |

| Conditioning | Methanol, followed by water | |

| Washing | 40% methanol–water solution researchgate.net | |

| Elution | Pentane or Dichloromethane | |

| Solid Phase Microextraction (SPME) | Extraction Mode | Headspace (HS-SPME) |

| Fiber Coating | Polydimethylsiloxane–divinylbenzene (PDMS–DVB) researchgate.net | |

| Extraction Time | 20-30 minutes researchgate.net | |

| Extraction Temperature | 30-50 °C |

Chiral Chromatography for Stereoisomer Analysis

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-decen-3-one and (S)-1-decen-3-one. These stereoisomers can have different biological or sensory properties, making their separate analysis crucial. chromatographyonline.com

Chiral chromatography is the technique used to separate enantiomers. gcms.cz This is typically achieved using a GC column with a chiral stationary phase (CSP). The most common CSPs for separating volatile enantiomers are based on derivatized cyclodextrins. sigmaaldrich.com Cyclodextrins are chiral, bucket-shaped molecules that can form temporary inclusion complexes with the analyte enantiomers. sigmaaldrich.com Differences in the stability of these diastereomeric complexes allow for their separation on the column.

For the analysis of chiral ketones like this compound, a stationary phase such as a permethylated beta-cyclodextrin (B164692) (e.g., Rt-βDEX) is often effective. gcms.cz The separation efficiency depends on several factors:

Stationary Phase: The specific type of cyclodextrin (B1172386) and its derivatives determines the selectivity. nih.gov

Temperature: Lower oven temperatures often enhance enantiomeric resolution by increasing the interaction time with the CSP, although this can also increase analysis time. sigmaaldrich.com

Carrier Gas Flow Rate: Optimizing the flow rate can improve peak resolution. sigmaaldrich.com

The successful separation of enantiomers allows for the determination of the enantiomeric excess (e.e.) or enantiomeric ratio (E.R.) in a sample, providing valuable information beyond just the total concentration of the compound.

Enhancement of Sensitivity and Selectivity in Complex Matrices

Analyzing this compound in complex matrices like food, beverages, or environmental samples presents significant challenges due to the presence of numerous interfering compounds. sigmaaldrich.com Enhancing sensitivity (the ability to detect low concentrations) and selectivity (the ability to distinguish the analyte from interferences) is paramount.

Strategies to achieve this include a combination of the techniques already discussed:

Selective Sample Preparation: Techniques like SPE and SPME are crucial first steps. diva-portal.org They not only concentrate the analyte but also selectively remove major classes of interfering compounds, a process known as sample cleanup. uoa.gr For example, using a specific sorbent in SPE can isolate ketones while discarding acids, bases, and highly polar molecules.

Derivatization: Converting this compound into a derivative can improve its thermal stability and chromatographic behavior. A common approach for ketones is to react them with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA). researchgate.net The resulting oxime derivative is highly electronegative, making it extremely sensitive to detection by an electron capture detector (ECD) or by negative chemical ionization (NCI) mass spectrometry, which can lower detection limits significantly.

High-Resolution Chromatography: Using high-efficiency capillary GC columns with optimized temperature programs ensures the best possible separation of this compound from other closely eluting compounds in the matrix.

Advanced Mass Spectrometry: As mentioned in section 5.1, the use of GC-MS/MS in MRM mode is one of the most powerful tools for enhancing selectivity. srce.hr By monitoring a specific fragmentation pathway (precursor ion → product ion), the chemical noise from the matrix is virtually eliminated, resulting in a clean signal even for trace amounts of the analyte. researchgate.net This allows for accurate quantification well below the levels achievable with single-quadrupole GC-MS. researchgate.net

By integrating these advanced sample preparation, separation, and detection strategies, it is possible to develop robust and reliable methods for the trace-level quantification of this compound in even the most challenging sample matrices.

Role of 1 Decen 3 One in Chemosensory Ecology and Inter Organismal Communication

Insect Semiochemical Functionality and Behavioral Responses

Semiochemicals are chemical signals that mediate interactions between organisms. Within this broad category, kairomones are chemical cues that benefit the receiver while being detrimental or neutral to the emitter.

Research indicates that 1-Decen-3-one functions as a kairomone for the Red Postman butterfly (Heliconius erato). This suggests that the compound is actively involved in the chemical communication system of this particular insect species, eliciting a behavioral response that is advantageous to the butterfly. pherobase.com

| Compound Name | Organism | Semiochemical Category | Activity |

| This compound | Heliconius erato | Kairomone | Active |

Further detailed research findings regarding its specific attractant or repellent effects on other arthropod species are not extensively documented in the available literature.

While the general mechanisms of insect olfactory receptor binding and activation are well-studied, involving complex interactions between odorant molecules and olfactory receptors (ORs) often in conjunction with olfactory receptor co-receptors (Orco), specific details pertaining to the elucidation of these mechanisms for this compound in invertebrates are not currently available. nih.govebi.ac.uk Research in insect olfaction has identified diverse receptor families, including ORs, ionotropic receptors (IRs), and gustatory receptors (GRs), which mediate the detection of a wide array of volatile compounds. elifesciences.org However, the precise molecular interactions of this compound with specific invertebrate olfactory receptors have not yet been elucidated.

As identified, this compound itself acts as a kairomone for Heliconius erato. pherobase.com Kairomones are distinct from pheromones, which are chemical signals used for intraspecific communication, mediating behaviors such as mate location, aggregation, and alarm signaling. beyondpesticides.org While this compound is recognized as a kairomone, specific information regarding its modulation of other established insect pheromone systems is not detailed in the current literature.

Involvement in Plant-Biotic Interactions

Plants engage in complex chemical interactions with their biotic environment, including herbivores and pathogens, often employing volatile organic compounds as defense mechanisms or signaling cues.

Herbivore-induced plant volatiles (HIPVs) are specific blends of volatile compounds emitted by plants in response to herbivore damage. These HIPVs can serve various ecological functions, such as attracting natural enemies of herbivores, signaling to neighboring plants, or acting as direct deterrents. oup.comtandfonline.com While the broader concept of HIPVs is well-established, specific research identifying this compound as a herbivore-induced plant volatile is not documented in the current search results.

Comparative Chemosensory Perception in Non-Human Vertebrate Models

Olfaction is a critical sensory modality for the survival and behavioral expression of a wide array of non-human vertebrate species. It underpins essential functions such as foraging for food, identifying mates, assessing predation risk, and facilitating various forms of social communication. frontiersin.orgaurorascientific.comumich.edu For many mammals, fish, and other vertebrates, the sense of smell serves as a primary means of interacting with and interpreting their environment. frontiersin.orgumich.edu

This compound is characterized as a synthetic fragrance chemical, recognized for its distinctive fruity, floral, and slightly sweet odor. ontosight.ai Its chemical formula is C₁₀H₁₈O. ontosight.ainih.gov Research has indicated an odor threshold for this compound in air at approximately 0.08 ng/l. researchgate.net This threshold value provides insight into the concentration at which the compound can be detected, typically evaluated in human perception studies.

Table 1: General Properties of this compound Relevant to Perception

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₈O | ontosight.ai |

| Molecular Weight | 154.25 g/mol | ontosight.ai |

| Odor Description | Fruity, floral, slightly sweet | ontosight.ai |

| Odor Threshold (air) | 0.08 ng/l | researchgate.net |

| Solubility | Soluble in organic solvents, insoluble in water | ontosight.ai |

Contribution of 1 Decen 3 One to Flavor Chemistry in Non Human Food Systems

Formation and Dynamics in Fermented Food Products (e.g., Wine, Cheese)

Specific information regarding the natural formation and dynamic presence of 1-Decen-3-one in fermented food products such as wine and cheese is not extensively detailed in current research. While related compounds, particularly 1-octen-3-one (B146737), are recognized as key aroma compounds in various cheeses, contributing mushroom-like notes, and as off-flavors in wine associated with fungal activity, direct evidence for this compound's specific role or quantifiable presence in these fermented matrices is scarce acs.orgives-technicalreviews.euscispace.comnih.govresearchgate.netcabidigitallibrary.orgsci-hub.seives-technicalreviews.euives-openscience.eumdpi.comnih.govoup.com.

Impact on Aroma Profiles of Agricultural Produce and Processed Foods (e.g., Mushrooms, Vegetables, Meat)

Research on the direct impact of this compound on the aroma profiles of agricultural produce and processed foods like mushrooms, vegetables, and meat is not widely reported. While 1-octen-3-one is a prominent volatile compound in mushrooms, imparting a characteristic mushroom-like odor, and is also found in various vegetables and meat, direct findings for this compound in these specific food categories are limited nih.govresearchgate.netresearchgate.netzoranchem.combris.ac.ukjfda-online.comnih.govgoogle.comhmdb.cathegoodscentscompany.comresearchgate.netmdpi.comnih.govgoogle.commdpi.com. One patent application mentions this compound as a component that can be used in meat substitute compositions to affect flavor and aroma, but this pertains to artificial flavor enhancement rather than its natural occurrence or formation in actual meat or produce mdpi.com. This compound has been reported in Houttuynia cordata, a plant, indicating its natural occurrence in some botanical sources acs.org.

Microbial Influence on this compound Production in Food Spoilage and Quality

Due to the limited specific data available for this compound in the requested contexts, detailed research findings or quantitative data tables for its presence, formation, or microbial influence in fermented foods, agricultural produce, processed foods, or food spoilage cannot be comprehensively provided.

Environmental Fate and Degradation Mechanisms of 1 Decen 3 One

Abiotic Degradation Pathways in Environmental Compartments (e.g., Air, Water)

The abiotic degradation of 1-Decen-3-one is primarily governed by its chemical structure, particularly the presence of a double bond and a carbonyl group, which render it susceptible to oxidative processes.

In Air: In the atmospheric compartment, this compound, being a volatile organic compound, is expected to undergo rapid degradation. The primary abiotic degradation pathways in the gas phase involve reactions with photochemically produced hydroxyl radicals (OH) and ozone (O). While specific kinetic data for this compound are not directly available, studies on structurally similar unsaturated carbonyls and alkenes provide insights into its likely atmospheric fate. For instance, other unsaturated ketoethers have demonstrated atmospheric lifetimes ranging from less than an hour to a few hours when reacting with OH radicals and ozone. copernicus.org Similarly, 1-decene (B1663960), an alkene with a similar carbon chain length, exhibits an atmospheric half-life of approximately 11 hours due to reactions with hydroxyl radicals and about 25 hours with ozone. nih.gov These data suggest that this compound is unlikely to persist for extended periods in the atmosphere.

In Water: Given that this compound is insoluble in water, its abiotic degradation in the aqueous phase via hydrolysis is anticipated to be very slow or negligible. copernicus.org The absence of readily hydrolyzable functional groups further supports this. While photolysis could potentially occur if the compound absorbs light in environmentally relevant wavelengths, specific research findings on the photolytic degradation of this compound in water are not available. However, its volatile nature and low water solubility suggest that volatilization from water surfaces would be a significant removal mechanism, transferring the compound from the aqueous phase to the atmosphere. nih.gov

Table 1: Estimated Abiotic Degradation Characteristics in Air

| Environmental Compartment | Degradation Pathway | Estimated Half-Life (Based on Similar Compounds) | Source (Inference) |

| Air | Reaction with Hydroxyl Radicals | Hours (e.g., 11 hours for 1-decene) | copernicus.orgnih.gov |

| Air | Reaction with Ozone | Hours to Days (e.g., 25 hours for 1-decene) | copernicus.orgnih.gov |

| Water | Hydrolysis | Very slow/negligible | copernicus.org |

| Water | Volatilization | Significant (due to volatility and low solubility) | nih.gov |

Microbial Biodegradation Processes and Associated Metabolic Pathways

Microbial biodegradation is a crucial process for the removal of organic compounds from the environment, driven by the diverse metabolic capabilities of microorganisms. While detailed, specific metabolic pathways for the biodegradation of this compound are not extensively documented in the available literature, general principles and findings for similar aliphatic hydrocarbons and ketones provide a framework for understanding its likely fate.

Microorganisms, including various bacteria and fungi, possess enzymatic systems capable of breaking down complex organic molecules into simpler forms. Common metabolic pathways involved in the biodegradation of hydrocarbons and related compounds include β-oxidation and the tricarboxylic acid (TCA) cycle. researchgate.netechemi.com In β-oxidation, fatty acids (or their derivatives) are progressively shortened by two carbon units, generating acetyl-CoA, which then enters the TCA cycle for complete mineralization to carbon dioxide, water, and methane. researchgate.net

Studies on alpha-olefins (C6-C14), which share a similar hydrocarbon backbone with this compound, confirm their biodegradability in soil and water environments. echemi.com Specifically, 1-decene has been shown to be assimilated by certain yeast cultures, such as Candida lipolytica and Candida pulcherrima. nih.gov The presence of a ketone group and a double bond in this compound suggests that initial enzymatic attack might involve oxidation of the double bond (e.g., epoxidation or hydroxylation) or reduction/oxidation of the ketone, followed by cleavage of the carbon chain. These initial steps would convert the molecule into intermediates that can then feed into central metabolic pathways like β-oxidation. Microbial biodegradation is generally considered a cost-effective and environmentally friendly method for pollutant removal. researchgate.netechemi.com

Environmental Partitioning, Mobility, and Persistence Studies

The environmental partitioning, mobility, and persistence of this compound are influenced by its inherent physicochemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (LogP/XLogP3).

Environmental Partitioning: With an XLogP3 value of 3.7 and reported insolubility in water, this compound is expected to preferentially partition into organic phases within the environment. copernicus.orgnih.gov This includes sorption to soil organic matter and sediments. As a volatile organic compound, a significant fraction of released this compound is also expected to partition into the air compartment, especially from water surfaces, due to its volatility. nih.gov This multi-compartment distribution means that this compound can be found in air, soil, and sediment, with less presence in the dissolved aqueous phase.

Mobility: The mobility of a substance in soil is inversely related to its sorption capacity to soil particles, which is often correlated with its organic carbon-water (B12546825) partition coefficient (Koc). While a specific Koc value for this compound is not available, compounds with higher LogP values tend to have higher Koc values, indicating lower mobility. For example, 1-decene has an estimated Koc value of approximately 1720, suggesting low mobility in soil. wikipedia.org Given the similar hydrophobic nature and carbon chain length, this compound is also anticipated to exhibit low to moderate mobility in soil, meaning it would tend to adsorb to soil particles rather than readily leach into groundwater. However, volatilization from moist soil surfaces is expected to be an important transport pathway. wikipedia.org

Persistence: Persistence refers to the resistance of a chemical to degradation in the environment. It is typically assessed by measuring half-lives in various environmental compartments (water, soil, sediment). Due to its predicted rapid degradation in the atmosphere via reactions with OH radicals and ozone, this compound is considered non-persistent in the air compartment. In soil and water, while specific half-life data for this compound are limited, the general biodegradability of similar linear hydrocarbons and alpha-olefins suggests that it is amenable to microbial degradation. nih.govechemi.com This indicates that this compound is unlikely to be highly persistent in soil and water environments, although the exact rates would depend on environmental conditions and microbial communities present.

Table 2: Key Physicochemical Properties and Environmental Partitioning

| Property | Value | Unit | Source |

| Molecular Weight | 154.25 | g/mol | nih.gov |

| XLogP3 | 3.7 | - | nih.gov |

| Water Solubility | Insoluble | - | copernicus.org |

| Volatility | Volatile Organic Compound (VOC) | - | nih.gov |

| Estimated K (for 1-decene) | ~1720 | L/kg | wikipedia.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Decen-3-one, and how do reaction conditions influence yield?

- Methodological Answer : Common synthesis methods include the oxidation of 1-decen-3-ol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent. Yield optimization requires controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetone). Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for verifying purity and structural integrity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Confirm the ketone group via Fourier-transform infrared spectroscopy (FTIR) at ~1700–1750 cm⁻¹ (C=O stretch). For NMR, the α,β-unsaturated ketone structure produces distinct ¹H NMR signals: δ 5.8–6.5 ppm (olefinic protons) and δ 2.1–2.5 ppm (methyl groups adjacent to the carbonyl). Cross-referencing with the NIST Chemistry WebBook ensures data accuracy .

Advanced Research Questions

Q. What experimental design strategies address challenges in regioselective synthesis of this compound?

- Methodological Answer : To mitigate regioselectivity issues, employ transition-metal catalysts (e.g., palladium complexes) or enzymatic methods to direct reaction pathways. Design comparative experiments using control substrates to isolate steric/electronic effects. Statistical tools like ANOVA can evaluate the significance of variables (e.g., catalyst loading, solvent) on product distribution .

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

- Methodological Answer : Conduct high-resolution NMR (HR-NMR) and tandem MS (MS/MS) to confirm fragmentation patterns. Compare results with standardized databases (e.g., NIST) and replicate experiments under identical conditions. Meta-analyses of published data can identify outliers caused by impurities or instrumental calibration errors .

Q. What methodologies are optimal for studying the kinetic stability of this compound under varying environmental conditions?

- Methodological Answer : Use accelerated stability testing (e.g., elevated temperatures or UV exposure) with HPLC monitoring. Apply the Arrhenius equation to extrapolate degradation rates. Include control groups with antioxidants or stabilizers to assess protective effects. Report uncertainties arising from instrument sensitivity and sampling intervals .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity in organic transformations?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and reaction pathways. Validate computational results with experimental kinetic data (e.g., rate constants from stopped-flow techniques). Use software like Gaussian or ORCA for energy minimization and molecular orbital analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.